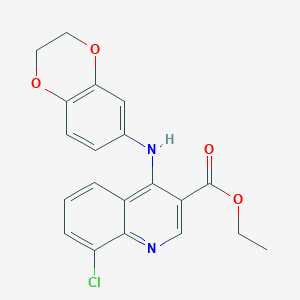

![molecular formula C29H29N3O6S B380842 2-((1-(4-(morpholinosulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326881-88-3](/img/structure/B380842.png)

2-((1-(4-(morpholinosulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-(morpholinosulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C29H29N3O6S and its molecular weight is 547.6g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-((1-(4-(morpholinosulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-(morpholinosulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Research into compounds structurally related to "2-((1-(4-(morpholinosulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" highlights their potential in fluorescence-based applications. Studies on novel piperazine substituted naphthalimide model compounds have revealed significant insights into their luminescent properties and photo-induced electron transfer (PET) mechanisms. These properties are crucial for developing pH probes and other fluorescence-based sensors (Gan, Chen, Chang, & Tian, 2003).

Synthetic Methodologies

The synthetic versatility of compounds containing the isoquinoline-1,3-dione core structure is of great interest. Recent developments in synthetic chemistry have provided diverse methods to synthesize isoquinoline-1,3-diones, which are key intermediates in pharmaceuticals and organic materials. These methods leverage radical cascade reactions and other innovative strategies to construct complex structures efficiently (Niu & Xia, 2022).

Halocyclization Reactions

The halocyclization of derivatives similar to "2-((1-(4-(morpholinosulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" has been explored, demonstrating the compound's reactivity towards forming novel heterocyclic structures. This type of reaction expands the utility of the core structure in synthesizing new compounds with potential biological activities (Zborovskii, Orysyk, Staninets, & Bon, 2011).

Anti-mycobacterial Activities

A related study investigated secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines for their anti-mycobacterial activities. These compounds, connected via alkyl/amide linkers, showcased significant potential against Mycobacterium tuberculosis, indicating the broader applicability of the isoquinoline-1,3-dione moiety in developing new antimicrobial agents (Rani, Viljoen, Johansen, Kremer, & Kumar, 2019).

Enamine Chemistry

Enamine derivatives of the isoquinoline-1,3-dione framework have been synthesized and studied for their stereochemical properties. Such investigations shed light on the mechanisms of reactions involving αβ-unsaturated acid chlorides and enamines, contributing to the understanding of stereochemical outcomes in organic synthesis (Hickmott, Cox, & Sim, 1974).

properties

IUPAC Name |

2-[[1-(4-morpholin-4-ylsulfonylbenzoyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O6S/c33-27(22-7-9-23(10-8-22)39(36,37)31-15-17-38-18-16-31)30-13-11-20(12-14-30)19-32-28(34)24-5-1-3-21-4-2-6-25(26(21)24)29(32)35/h1-10,20H,11-19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLLNLSEHDYTRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901113908 |

Source

|

| Record name | 2-[[1-[4-(4-Morpholinylsulfonyl)benzoyl]-4-piperidinyl]methyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326881-88-3 |

Source

|

| Record name | 2-[[1-[4-(4-Morpholinylsulfonyl)benzoyl]-4-piperidinyl]methyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326881-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[1-[4-(4-Morpholinylsulfonyl)benzoyl]-4-piperidinyl]methyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2-ethylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380759.png)

![8-[[Butyl(methyl)amino]methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B380762.png)

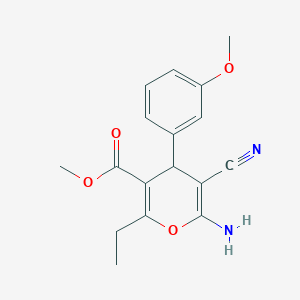

![Ethyl 4-(3-methoxyanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380763.png)

![Ethyl 4-(3-acetylanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380764.png)

![Ethyl 4-[(4-methylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B380766.png)

![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B380769.png)

![Ethyl 2-{[(3-methylphenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B380770.png)

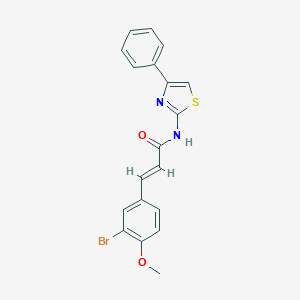

![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B380772.png)

![N-cyclopentyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B380777.png)

![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380779.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B380781.png)